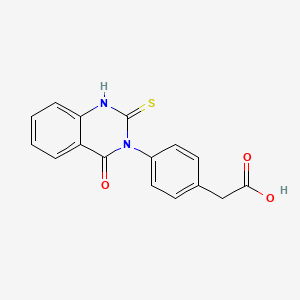
1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with a 4-methylbenzyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The specific reaction conditions may vary, but common reagents include hydrochloric acid or trifluoroacetic acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions: 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid facilitate electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinolines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways may vary depending on the specific application and target.
類似化合物との比較
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19N/c1-13-6-8-14(9-7-13)12-17-16-5-3-2-4-15(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3 |
InChIキー |
CTUZJKNLQIUERD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2C3=CC=CC=C3CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
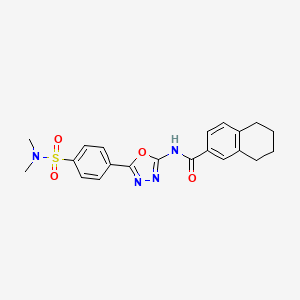
![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
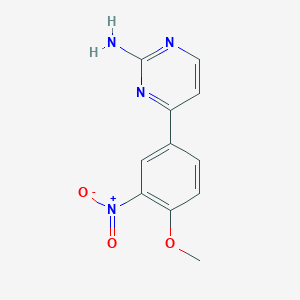
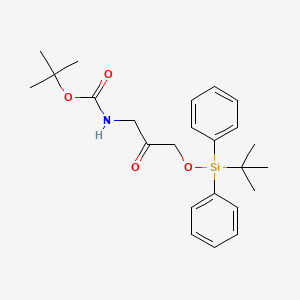

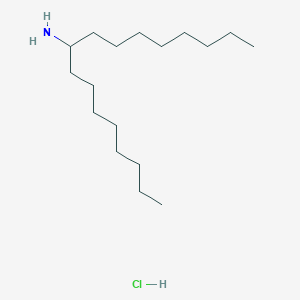

![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

